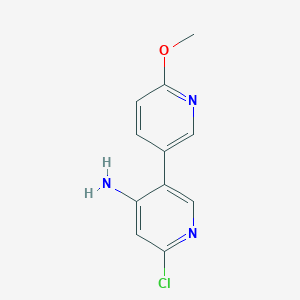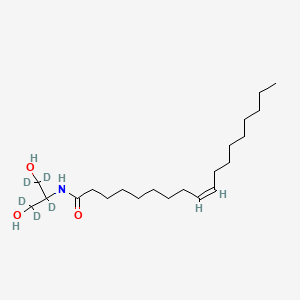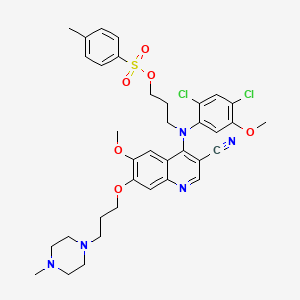
N-Propoxy Bosutinib 4-Methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is a chemical compound that serves as an intermediate in the synthesis of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myeloid leukemia (CML) and other cancers. The compound is characterized by its molecular formula C36H41Cl2N5O6S and a molecular weight of 742.71 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy Bosutinib 4-Methylbenzenesulfonate involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to maintain reaction conditions and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propoxy Bosutinib 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the synthesis of Bosutinib. These intermediates are characterized and purified using techniques like HPLC, NMR, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
N-Propoxy Bosutinib 4-Methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as an intermediate in the synthesis of Bosutinib, which is used in cancer treatment.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Propoxy Bosutinib 4-Methylbenzenesulfonate is primarily related to its role as an intermediate in the synthesis of Bosutinib. Bosutinib functions as a tyrosine kinase inhibitor, targeting the BCR-ABL kinase that promotes chronic myeloid leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the therapeutic effects observed in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Targets multiple tyrosine kinases and is used in the treatment of CML and other cancers.
Uniqueness
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is unique due to its specific role in the synthesis of Bosutinib, which has a distinct side effect profile and efficacy against imatinib-resistant forms of CML . Unlike other tyrosine kinase inhibitors, Bosutinib has minimal long-term safety issues and a unique target portfolio, making it a valuable option for patients with resistance to other treatments .
Eigenschaften
Molekularformel |
C36H41Cl2N5O6S |
|---|---|
Molekulargewicht |
742.7 g/mol |
IUPAC-Name |
3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H41Cl2N5O6S/c1-25-7-9-27(10-8-25)50(44,45)49-18-6-12-43(32-22-33(46-3)30(38)20-29(32)37)36-26(23-39)24-40-31-21-35(34(47-4)19-28(31)36)48-17-5-11-42-15-13-41(2)14-16-42/h7-10,19-22,24H,5-6,11-18H2,1-4H3 |
InChI-Schlüssel |
VKDBZKSYFNOIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
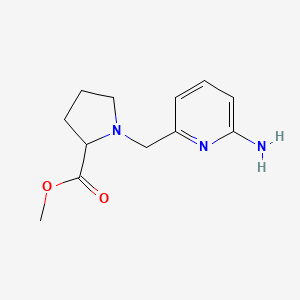
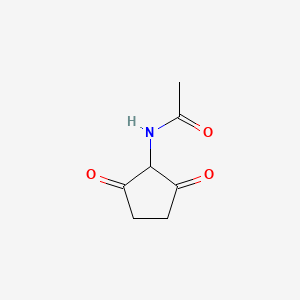

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
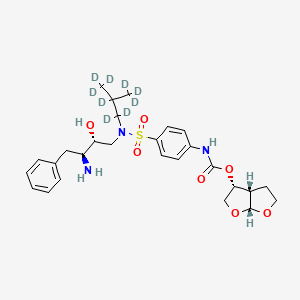
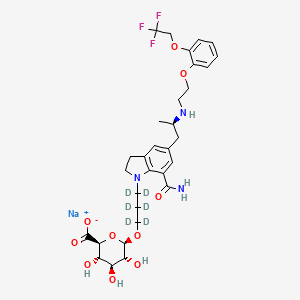

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
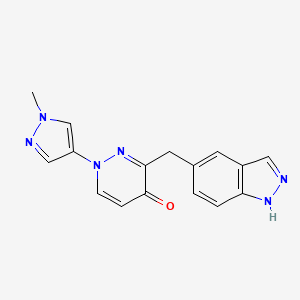
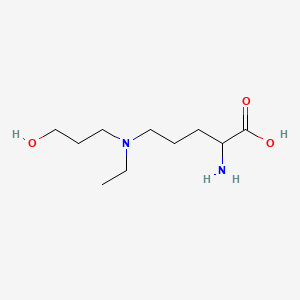
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
